4-Morpholinophenyl isothiocyanate
Overview
Description
4-Morpholinophenyl isothiocyanate is a chemical compound with the molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . This compound is known for its unique structure, which includes a morpholine ring attached to a phenyl group substituted with an isothiocyanate functional group.
Mechanism of Action
Mode of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, attracting the attention of biologists and chemists .
Biochemical Pathways
The biochemical pathways affected by 4-Morpholinophenyl isothiocyanate are not well-documented. Isothiocyanates, as a class of compounds, are known to affect various biochemical pathways. For instance, they play a key role in both antioxidative and anti-inflammatory activities through the activation of Nrf2 .
Result of Action
Isothiocyanates in general have been shown to exhibit numerous health benefits, ranging from cardio- and nephroprotection to anticancer activity .
Preparation Methods
The synthesis of 4-Morpholinophenyl isothiocyanate is typically achieved through the reaction of phenyl isothiocyanate with morpholine in the presence of a catalyst. This reaction results in the formation of the desired compound as a yellow solid. The yield of this reaction is generally high, making it an efficient method for synthesizing this compound.
Reaction Conditions:
Reactants: Phenyl isothiocyanate and morpholine
Catalyst: Typically a base or acid catalyst
Solvent: Commonly used solvents include dimethylbenzene
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Chemical Reactions Analysis
4-Morpholinophenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can react with nucleophiles, such as amines, to form addition products.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols
Solvents: Organic solvents like dimethylbenzene and dichloromethane
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures
Major Products:
Thiourea Derivatives: Formed through nucleophilic substitution reactions
Addition Products: Formed through reactions with nucleophiles
Scientific Research Applications
4-Morpholinophenyl isothiocyanate has been widely used in scientific research due to its unique properties. Some of its applications include:
Biology: Employed in biochemical studies to investigate protein interactions and functions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of novel drugs and diagnostic tools.
Industry: Utilized in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
4-Morpholinophenyl isothiocyanate is unique due to its combination of a morpholine ring and an isothiocyanate functional group. Similar compounds include:
Phenyl Isothiocyanate: Lacks the morpholine ring but contains the isothiocyanate group.
Morpholine Derivatives: Compounds with a morpholine ring but different substituents.
Isothiocyanate Derivatives: Compounds with various substituents attached to the isothiocyanate group.
Properties
IUPAC Name |
4-(4-isothiocyanatophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c15-9-12-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUXRZZYZBZQAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279681 | |
Record name | 4-(4-Isothiocyanatophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51317-66-9 | |
Record name | 51317-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Isothiocyanatophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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